molecular formula C12H19NO3 B1529188 tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1881285-41-1

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1529188
CAS No.: 1881285-41-1
M. Wt: 225.28 g/mol
InChI Key: AUKQEIHIPOHGHN-IUCAKERBSA-N
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Description

The compound “tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate” is a type of organic compound . It belongs to the class of bicyclic compounds. The IUPAC name for a similar compound is "tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride" .


Molecular Structure Analysis

The molecular formula for a similar compound, “tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate”, is C11H20N2O2 . Another similar compound, “tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride”, has the molecular formula C11H21ClN2O2 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

The compound tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate and similar compounds have been synthesized as cyclic amino acid esters. Their molecular structures have been extensively studied using methods like NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies reveal the compound's unique bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring, presenting in diastereomeric forms (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Applications in Drug Synthesis

The this compound framework is crucial in the synthesis of potent compounds, including CCR2 antagonists. An example is the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where the tert-butyl derivative is an essential intermediate (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Asymmetric Synthesis

In the field of asymmetric synthesis, the compound is used to synthesize complex molecules such as alkaloids. For instance, the synthesis of (+)-pseudococaine hydrochloride utilized a related tert-butyl derivative as a scaffold in the process (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Novel Chemical Reactions

Research has explored the involvement of tert-butyl derivatives in novel chemical reactions, like the non-synchronous reaction between certain carbonyl compounds and enamines. This research sheds light on unexpected reaction pathways and the formation of unique azabicyclo[3.2.1]octane structures (MacorJohn, Kuipers, & Lachicotte, 1998).

Photochemical and Thermal Rearrangements

The compound and its derivatives have been studied in the context of photochemical and thermal rearrangements, providing insights into stereoelectronic control theories. Such studies are pivotal in understanding the reaction mechanisms of complex organic compounds (Lattes, Oliveros, Rivière, Belzecki, Mostowicz, Abramskj, Piccinnileopardi, Germain, & Vanmeerssche, 1982).

Safety and Hazards

For a similar compound, “tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate”, the safety information includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 . It should be stored in a refrigerator .

Properties

IUPAC Name

tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQEIHIPOHGHN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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